Luxdegalutamide

PROTAC Androgen Receptor L702H mutation

Luxdegalutamide (ARV-766, JSB462) is the only PROTAC with published clinical validation against the AR L702H mutant (PSA50: 50.0%), a common resistance driver. It degrades wild-type AR plus L702H, H875Y, and T878A mutants. Oral bioavailability, >90% Dmax in vivo, and a favorable tolerability profile (nausea 19% vs. 56% for bavdegalutamide) make it ideal for combination studies. For research programs requiring broad mutant coverage, a single compound replaces multiple AR degraders.

Molecular Formula C45H54FN7O6
Molecular Weight 808.0 g/mol
CAS No. 2750830-09-0
Cat. No. B10856612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuxdegalutamide
CAS2750830-09-0
Molecular FormulaC45H54FN7O6
Molecular Weight808.0 g/mol
Structural Identifiers
SMILESCC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NC7CCC(=O)NC7=O)F)C
InChIInChI=1S/C45H54FN7O6/c1-44(2)42(45(3,4)43(44)59-33-12-8-30(26-47)37(25-33)58-5)50-39(55)29-6-9-31(10-7-29)52-18-16-28(17-19-52)27-51-20-22-53(23-21-51)32-11-13-34(35(46)24-32)40(56)48-36-14-15-38(54)49-41(36)57/h6-13,24-25,28,36,42-43H,14-23,27H2,1-5H3,(H,48,56)(H,50,55)(H,49,54,57)/t36-,42?,43?/m0/s1
InChIKeyRDPPBRKNBBXPNZ-PJXMSJPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luxdegalutamide (ARV-766): Second-Generation PROTAC Androgen Receptor Degrader for Procurement and Research


Luxdegalutamide (also known as ARV-766 or JSB462; CAS 2750830-09-0) is a second-generation, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader that selectively targets the androgen receptor (AR) for ubiquitination and subsequent proteasomal degradation [1]. As a heterobifunctional small molecule, it comprises an AR-binding warhead linked to a cereblon (CRBN) E3 ligase ligand, enabling catalytic degradation of AR protein rather than mere receptor antagonism [2]. Luxdegalutamide was developed by Arvinas as a follow-on candidate to bavdegalutamide (ARV-110) and is currently under clinical investigation by Novartis in multiple Phase II trials for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC) [3].

Why Generic Androgen Receptor Inhibitors Cannot Substitute for Luxdegalutamide in Mutant-Enriched Prostate Cancer Models


Traditional androgen receptor pathway inhibitors (ARPIs) such as enzalutamide and abiraterone act as competitive antagonists or synthesis inhibitors, which are rendered ineffective by acquired AR ligand-binding domain (LBD) mutations that emerge under therapeutic pressure [1]. In contrast, PROTAC degraders eliminate the AR protein entirely, circumventing resistance mechanisms driven by AR overexpression, amplification, and gain-of-function mutations [2]. However, even among PROTACs, substitution is not permissible: the first-generation AR degrader bavdegalutamide (ARV-110) fails to degrade the clinically prevalent AR L702H mutation, whereas luxdegalutamide was specifically engineered to address this therapeutic gap while maintaining degradation activity against wild-type AR and other resistance-associated mutants including T878A and H875Y [3].

Quantitative Differentiation Evidence: Luxdegalutamide Versus Comparator PROTACs and ARPIs


Luxdegalutamide Degrades AR L702H Mutant Whereas First-Generation PROTAC Bavdegalutamide (ARV-110) Does Not

Luxdegalutamide maintains potent degradation activity against the AR L702H mutant, a clinically prevalent resistance mutation that is not degraded by the first-generation PROTAC bavdegalutamide (ARV-110). Preclinical characterization confirms that bavdegalutamide effectively targets wild-type AR and certain genomic alterations including T878A and H875Y, but explicitly does not degrade L702H or AR-V7 [1]. In contrast, luxdegalutamide was specifically engineered to degrade AR L702H alongside other LBD mutants [2].

PROTAC Androgen Receptor L702H mutation mCRPC Protein degradation

Superior Clinical PSA50 Response in AR L702H-Mutant mCRPC: Luxdegalutamide (50%) Versus Bavdegalutamide (8%)

In Phase 1/2 clinical trials, luxdegalutamide (ARV-766) demonstrated a PSA50 response rate of 50.0% (14/28 evaluable patients) in mCRPC patients with tumors harboring AR LBD mutations, including the AR L702H subset [1]. In contrast, bavdegalutamide (ARV-110) achieved a PSA50 response rate of only 8% in patients with AR L702H mutations [2]. Among five evaluable patients with AR L702H mutations treated with ARV-766, three achieved PSA50 [3].

PSA50 response mCRPC L702H mutation Clinical trial Efficacy

Improved Tolerability Profile: Luxdegalutamide Demonstrates Lower Treatment-Related Adverse Event Burden Versus Bavdegalutamide

Luxdegalutamide exhibits a superior tolerability profile compared to bavdegalutamide in clinical settings. In the Phase 1/2 study of luxdegalutamide (N=103), treatment-emergent adverse events led to dose reduction in only 7% of patients and treatment discontinuation in 10% of patients [1]. No dose-limiting toxicities (DLTs) were observed, a maximum tolerated dose (MTD) was not reached, and there were no Grade 4 treatment-related adverse events [2]. In comparison, bavdegalutamide demonstrated higher rates of gastrointestinal adverse events with 56% any grade nausea, 33% vomiting, and 24% diarrhea, with approximately 10% of patients discontinuing treatment due to adverse events [3]. Arvinas corporate communications explicitly state that ARV-766 demonstrated 'even better tolerability compared to bavdegalutamide in clinical settings' [4].

Safety Tolerability Adverse events PROTAC mCRPC

Luxdegalutamide Achieves Sub-Nanomolar DC50 Against Wild-Type AR Comparable to Bavdegalutamide

In preclinical characterization, luxdegalutamide demonstrates sub-nanomolar degradation potency against wild-type androgen receptor, achieving a half-maximal degradation concentration (DC50) of <1 nM in VCaP prostate cancer cells [1]. This potency is comparable to that reported for bavdegalutamide, which also exhibits DC50 <1 nM across multiple cell lines . Importantly, luxdegalutamide achieves >90% observed maximum degradation (Dmax) at efficacious doses in vivo .

DC50 Potency Wild-type AR PROTAC Preclinical

Luxdegalutamide Versus Enzalutamide: Catalytic Degradation Overcomes Antagonist Resistance Mechanisms

Unlike enzalutamide, a competitive AR antagonist, luxdegalutamide acts as a catalytic degrader, eliminating AR protein rather than merely blocking ligand binding. Preclinical studies with the structurally related bavdegalutamide (ARV-110) demonstrated greater tumor growth inhibition compared to enzalutamide in AR-expressing patient-derived xenograft models [1]. While head-to-head data for luxdegalutamide versus enzalutamide are not yet published, the degradation mechanism is conserved: PROTAC-mediated degradation suppresses AR signaling even in enzalutamide-resistant and abiraterone-resistant models, a property shared by the ARV-766 scaffold [2]. Additionally, luxdegalutamide significantly and dose-dependently inhibits tumor growth in an enzalutamide-insensitive non-castrated VCaP xenograft model .

Enzalutamide Resistance AR overexpression PROTAC mCRPC

Optimal Research and Development Applications for Luxdegalutamide Based on Quantitative Differentiation Evidence


Preclinical Studies of AR L702H-Driven Resistance in mCRPC Models

Luxdegalutamide is the appropriate compound for preclinical research requiring degradation of the AR L702H mutant, which is not degraded by the first-generation PROTAC bavdegalutamide (ARV-110) and is associated with resistance to ARPIs [1]. The AR L702H mutation occurs in approximately 25% of tumors after initial NHA therapy, and luxdegalutamide is the only PROTAC with published clinical validation in this mutant population (PSA50 = 50.0%) [2]. Researchers investigating L702H-driven resistance mechanisms or developing biomarkers for this patient subset should select luxdegalutamide rather than bavdegalutamide or other AR degraders lacking L702H activity.

Combination Therapy Trials in mCRPC and mHSPC Settings

The favorable tolerability profile of luxdegalutamide—characterized by no dose-limiting toxicities, no Grade 4 treatment-related adverse events, and only 7% dose reduction rate [3]—makes it well-suited for combination therapy protocols. This is reflected in ongoing Phase II trials evaluating luxdegalutamide in combination with abiraterone in mHSPC (NCT06991556) and with lutetium (177Lu) vipivotide tetraxetan in mCRPC (NCT07047118) [4]. For procurement supporting combination studies where additive toxicity is a concern, luxdegalutamide's lower adverse event burden compared to bavdegalutamide (e.g., nausea 19% vs. 56%) provides a measurable advantage [5].

Studies Targeting Broad-Spectrum AR LBD Mutant Degradation (L702H, H875Y, T878A)

Luxdegalutamide degrades wild-type AR and the three most clinically prevalent AR LBD mutants—L702H, H875Y, and T878A . This broad mutant coverage distinguishes it from bavdegalutamide, which degrades wild-type AR and T878A/H875Y but not L702H [6]. For research programs requiring a single compound capable of degrading the full spectrum of clinically relevant AR LBD mutants, luxdegalutamide eliminates the need to source multiple compounds with complementary mutant coverage profiles.

In Vivo Efficacy Studies Requiring >90% Maximum AR Degradation

In vivo, luxdegalutamide is orally bioavailable and robustly degrades AR with >90% observed maximum degradation (Dmax) at efficacious doses, significantly and dose-dependently inhibiting tumor growth in murine LNCaP and VCaP xenograft models [7]. This level of target engagement supports the use of luxdegalutamide in pharmacodynamic studies where deep and sustained AR degradation is required as a proof-of-mechanism endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luxdegalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.